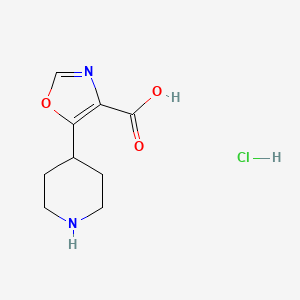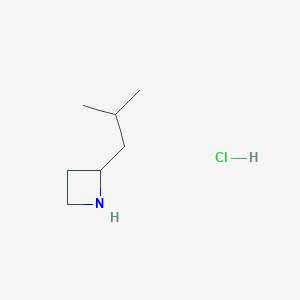![molecular formula C6H5IO3 B2474904 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 890095-66-6](/img/structure/B2474904.png)
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is a bicyclic compound featuring an iodine atom and two oxygen atoms within its structure. This compound is notable for its unique bicyclic framework, which includes a five-membered and a six-membered ring fused together. The presence of iodine and oxygen atoms within the bicyclic system imparts distinct chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one typically involves the iodination of a precursor compound containing the bicyclic framework. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the bicyclic system. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the bicyclic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, further enhances the quality of the compound produced on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperature conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives with higher oxidation states.
Reduction Reactions: Products include reduced derivatives with different chemical properties.
Aplicaciones Científicas De Investigación
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclic framework play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the formation of covalent bonds with nucleophilic sites on target proteins or enzymes, leading to modulation of their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
3-Chloro-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one:
Uniqueness
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable in specific chemical transformations and applications where iodine’s properties are advantageous.
Propiedades
IUPAC Name |
3-iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3/c7-4-1-3-2-9-6(10-3)5(4)8/h1,3,6H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHOHCAGVMNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=C(C(=O)C(O1)O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)


![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2474830.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)





![4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2474843.png)
